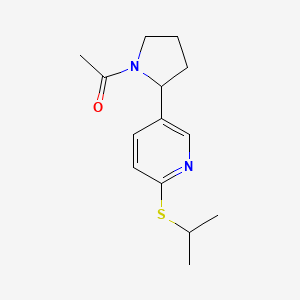
1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone features a pyridine core substituted at position 6 with an isopropylthio group (-S-C₃H₇) and at position 2 with a pyrrolidin-1-yl moiety. The pyrrolidine nitrogen is further functionalized with an ethanone group (COCH₃). Its molecular formula is C₁₄H₂₀N₂OS, with a molecular weight of 264.38 g/mol.
Preparation Methods
The synthesis of 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. The key starting materials include pyridine derivatives and pyrrolidine. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility: The isopropylthio group in the target compound enhances lipophilicity compared to methylthio (, C₈H₉NOS), which may improve membrane permeability but reduce aqueous solubility .
Steric and Conformational Effects: The tert-butyldimethylsilyloxy group in C₁₈H₂₉FN₂O₂Si () introduces significant steric hindrance, likely reducing reactivity in nucleophilic environments compared to the target compound’s smaller isopropylthio group .
Biological Activity: Compounds with pyridine-ethanone cores (e.g., ) have shown relevance in drug discovery, particularly as kinase inhibitors or antiviral agents. The target compound’s isopropylthio-pyrrolidine combination may offer unique binding interactions compared to hexylamino or oxadiazole derivatives .
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
1-[2-(6-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2OS/c1-10(2)18-14-7-6-12(9-15-14)13-5-4-8-16(13)11(3)17/h6-7,9-10,13H,4-5,8H2,1-3H3 |
InChI Key |
YNZJUULSDOGSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C2CCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















